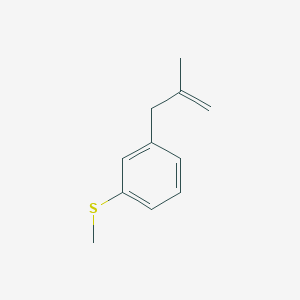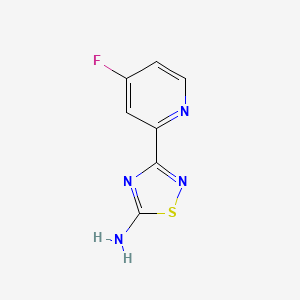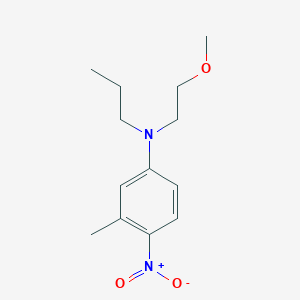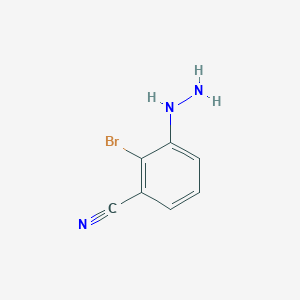
5-(4-Hydroxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxyphenyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a hydroxyphenyl group and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with nicotinic acid hydrazide. The reaction proceeds through a condensation process, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
5-(4-Hydroxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(4-Oxophenyl)pyridine-3-carboxamide.
Reduction: Formation of 5-(4-Hydroxyphenyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-(4-Hydroxyphenyl)pyridine-3-carboxamide is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(4-Hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxyphenylpyridine-3-carboxamide
- 5-(4-Methoxyphenyl)pyridine-3-carboxamide
- 5-(4-Hydroxyphenyl)pyridine-2-carboxamide
Uniqueness
5-(4-Hydroxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the para position relative to the pyridine ring enhances its ability to form hydrogen bonds, making it more effective in certain biological applications compared to its analogs.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
5-(4-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-5-9(6-14-7-10)8-1-3-11(15)4-2-8/h1-7,15H,(H2,13,16) |
InChIキー |
YJLLRBONKWFHHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)












